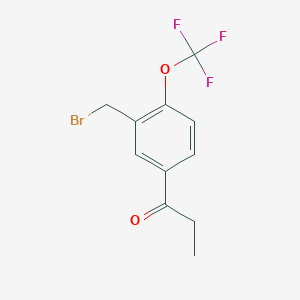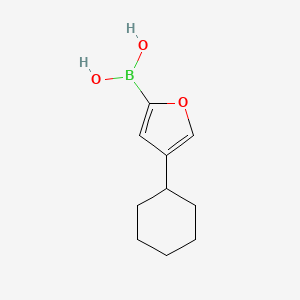
1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethyl group, and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene typically involves the following steps:
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent, often under the influence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethylation, and trifluoromethoxylation processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and trifluoromethoxy groups.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares the bromopropyl and trifluoromethyl groups but lacks the ethyl group.
1-Bromo-2-(trifluoromethoxy)benzene: Similar trifluoromethoxy substitution but differs in the position and presence of other substituents.
1-(3-Bromopropyl)-3-ethylbenzene: Lacks the trifluoromethoxy group, making it less versatile in certain reactions.
Uniqueness: 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both bromopropyl and trifluoromethoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H14BrF3O |
|---|---|
Peso molecular |
311.14 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3 |
Clave InChI |
VWSXMFJLMMBJHI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CCCBr)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



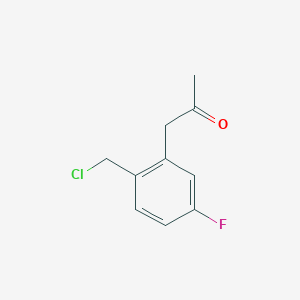
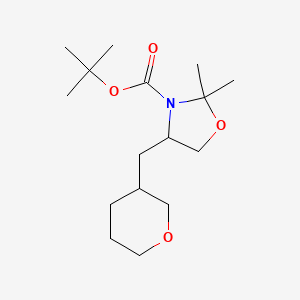
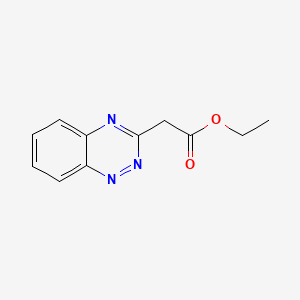

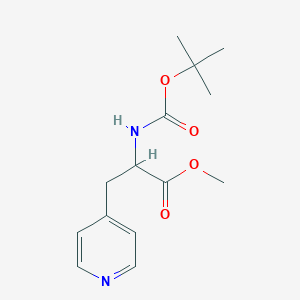


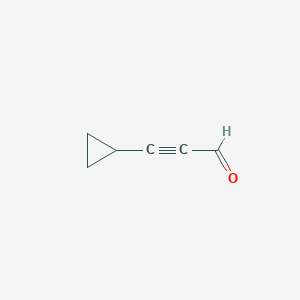
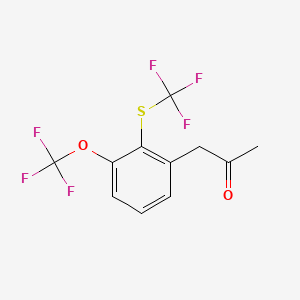
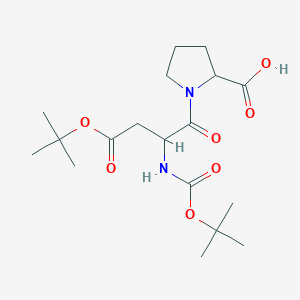
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
